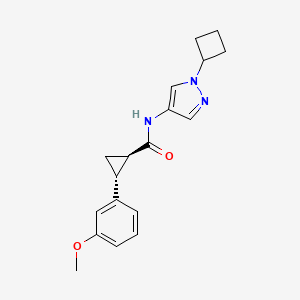![molecular formula C18H18F2N2O2 B7351050 N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide](/img/structure/B7351050.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide (referred to as compound X) is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Compound X is a small molecule that belongs to the class of cyclobutyl-containing compounds, which have been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Compound X has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. Compound X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth. Compound X has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, compound X has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, and to have a high selectivity for its target enzymes and signaling pathways. However, one of the limitations of using compound X is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Preclinical studies have shown promising results, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to determine its mechanism of action and efficacy in animal models of these diseases.
Synthesemethoden
Compound X can be synthesized using a multi-step synthetic route. The first step involves the preparation of 2,4-difluorobenzyl bromide, which is then reacted with cyclobutylmagnesium bromide to yield the intermediate cyclobutyl-2,4-difluorobenzyl ether. This intermediate is then reacted with pyridine-2-carboxylic acid to form the final product, compound X.
Eigenschaften
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-13-4-5-16(17(20)9-13)12-7-15(8-12)22-18(23)11-24-10-14-3-1-2-6-21-14/h1-6,9,12,15H,7-8,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHKGQCKMVERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)COCC2=CC=CC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,2-oxazole-3-carboxamide](/img/structure/B7350974.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7351027.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)